2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14774384
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one |
| Standard InChI | InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
| Standard InChI Key | IMBQZYOVBVNUGG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one reflects its core pyridazinone ring (a six-membered di-aza heterocycle with adjacent nitrogen atoms at positions 1 and 2), substituted at position 6 with a phenyl group and at position 2 with a methyl-linked 4-(2-methoxyphenyl)piperazine moiety . Its molecular formula is C₂₃H₂₄N₄O₂, with a molecular weight of 396.47 g/mol.
Structural Analysis
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Pyridazinone Core: The 3(2H)-pyridazinone ring contributes hydrogen-bonding capacity via its ketone oxygen and adjacent nitrogen atoms, influencing solubility and receptor interactions .
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Piperazine Substituent: The 4-(2-methoxyphenyl)piperazine group introduces conformational flexibility and potential for π-π stacking interactions due to the methoxy-phenyl aromatic system .
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Phenyl Group: The para-substituted phenyl ring at position 6 enhances lipophilicity, which may impact membrane permeability in biological systems .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be synthesized via a three-step approach:
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Pyridazinone Core Formation: Cyclocondensation of maleic hydrazide with benzaldehyde derivatives under acidic conditions to yield 6-phenylpyridazin-3(2H)-one .
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Methylation at Position 2: Introduction of a chloromethyl group via Friedel-Crafts alkylation, followed by nucleophilic displacement with piperazine .
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Piperazine Functionalization: Coupling of 1-(2-methoxyphenyl)piperazine to the chloromethyl intermediate using a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) .
Reaction Conditions and Yield Optimization
Key parameters from analogous syntheses :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazinone formation | Maleic hydrazide, benzaldehyde, H₂SO₄, 80°C | 65–72 |
| Chloromethylation | ClCH₂I, AlCl₃, CH₂Cl₂, 0°C → rt | 58 |
| Piperazine coupling | 1-(2-Methoxyphenyl)piperazine, K₂CO₃, DMF, 70°C | 82 |
Note: Yields extrapolated from similar N-alkylation reactions of piperazines .
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous Solubility: Poor (<0.1 mg/mL in water at 25°C) due to the hydrophobic phenyl and methoxyphenyl groups.
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logP (Octanol/Water): Predicted value of 3.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: The piperazine nitrogen exhibits a basic pKa of ~7.1, enabling salt formation (e.g., hydrochloride) for improved crystallinity .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous piperazine-pyridazinone hybrids shows decomposition onset at 210–225°C, with melting points typically between 160–175°C .
Research Gaps and Future Directions
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Synthetic Scalability: Optimize chloromethylation step to reduce AlCl₃ usage via phase-transfer catalysis .
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Biological Profiling: Prioritize in vitro assays against α₁-adrenoceptor subtypes and mycobacterial strains.
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Salt Formation: Explore hydrochloride or maleate salts to enhance aqueous solubility for formulation studies .
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